molecular formula C10H20ClNO B11967224 2-Chloro-n-octylacetamide CAS No. 20368-12-1

2-Chloro-n-octylacetamide

Cat. No.: B11967224
CAS No.: 20368-12-1
M. Wt: 205.72 g/mol
InChI Key: RJTYTPKXNAFDHK-UHFFFAOYSA-N
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Description

2-Chloro-n-octylacetamide is an organic compound with the molecular formula C10H20ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chlorine atom attached to the acetamide group and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-n-octylacetamide can be synthesized through the reaction of octylamine with chloroacetyl chloride. The reaction typically involves the following steps:

    Reaction Setup: Octylamine is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

    Stirring and Reaction Completion: The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

    Workup: The reaction mixture is washed with water and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-octylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield octylamine and chloroacetic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of octylamine and chloroacetic acid.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

2-Chloro-n-octylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-octylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s ability to form covalent bonds with nucleophilic sites in biological molecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylacetamide: Similar structure but with a methyl group instead of an octyl chain.

    2-Chloro-N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.

    2-Chloro-N-phenylacetamide: Features a phenyl group instead of an octyl chain.

Uniqueness

2-Chloro-n-octylacetamide is unique due to its long octyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

20368-12-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

2-chloro-N-octylacetamide

InChI

InChI=1S/C10H20ClNO/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9H2,1H3,(H,12,13)

InChI Key

RJTYTPKXNAFDHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCl

Origin of Product

United States

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